

Application Notes and Protocols for In Vivo Formulation of AZ14145845

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), which are members of the TAM (Tyro3, Axl, Mer) family.[1][2] These kinases are implicated in various cellular processes, including cell survival, proliferation, and immune regulation. Dysregulation of Mer and Axl signaling is associated with the progression of various cancers, making them attractive targets for therapeutic intervention. **AZ14145845**'s inhibitory action on these pathways makes it a valuable tool for preclinical cancer research.

Mechanism of Action

AZ14145845 exerts its biological effects by inhibiting the phosphorylation of Mer and Axl kinases.[1] The activation of Axl is known to stimulate several downstream signaling cascades, including the PI3K/AKT, ERK, p38 MAPK, NF-κB, and STAT pathways.[3] By blocking the initial signaling event, **AZ14145845** can effectively shut down these pro-survival and pro-proliferative signals in cancer cells. It is important to note that inhibition of MerTK may have on-target toxicity effects, as it plays a crucial role in the phagocytosis of photoreceptor outer segments in the retina.[4]

Data Presentation

Table 1: **AZ14145845** In Vivo Formulation Protocols

Protocol	Component 1	Component 2	Component 3	Component 4	Solubility	Solution Appearance
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline	≥ 5 mg/mL (8.90 mM)	Clear solution
2	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 5 mg/mL (8.90 mM)	Clear solution
3	10% DMSO	90% Corn Oil	-	-	≥ 5 mg/mL (8.90 mM)	Clear solution

Experimental Protocols

Stock Solution Preparation

- Prepare a stock solution of **AZ14145845** in DMSO. A concentration of 50 mg/mL is recommended for ease of dilution into the final formulation vehicles.
- Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[\[1\]](#)

In Vivo Formulation Protocols

Protocol 1: PEG300/Tween-80 Formulation

This protocol is a common choice for achieving good solubility of hydrophobic compounds for in vivo administration.

- To prepare 1 mL of the final formulation, start with 100 µL of the 50 mg/mL **AZ14145845** stock solution in DMSO.[\[4\]](#)
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.[\[4\]](#)
- Add 50 µL of Tween-80 and continue to mix.[\[4\]](#)
- Finally, add 450 µL of saline to bring the total volume to 1 mL.[\[4\]](#)

- Mix until a clear solution is obtained.^[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[4]

Protocol 2: SBE- β -CD Formulation

This formulation utilizes a cyclodextrin to enhance the solubility of the compound in an aqueous vehicle.

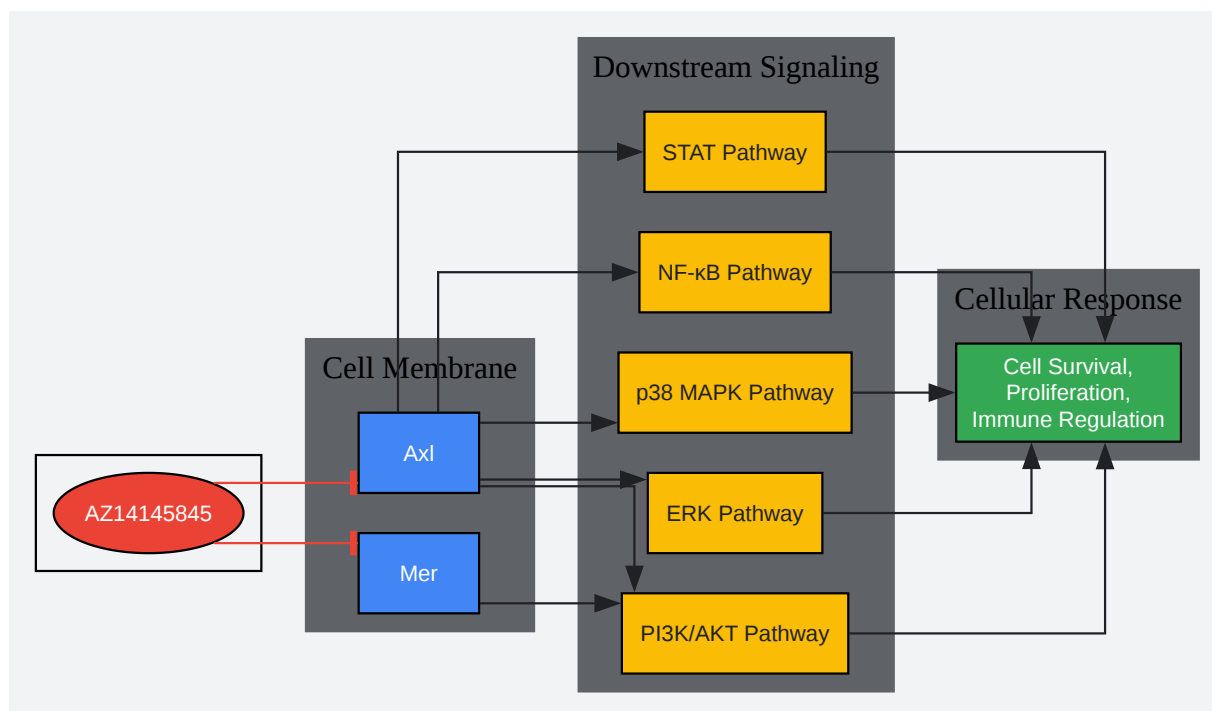
- To prepare 1 mL of the final formulation, start with 100 μ L of the 50 mg/mL **AZ14145845** stock solution in DMSO.^[4]
- Add 900 μ L of a 20% SBE- β -CD solution in saline.^[4]
- Mix thoroughly until a clear solution is achieved.^[4] Gentle heating or sonication can be applied if necessary to facilitate dissolution.^[4]

Protocol 3: Corn Oil Formulation

This protocol is suitable for oral or subcutaneous administration of lipophilic compounds.

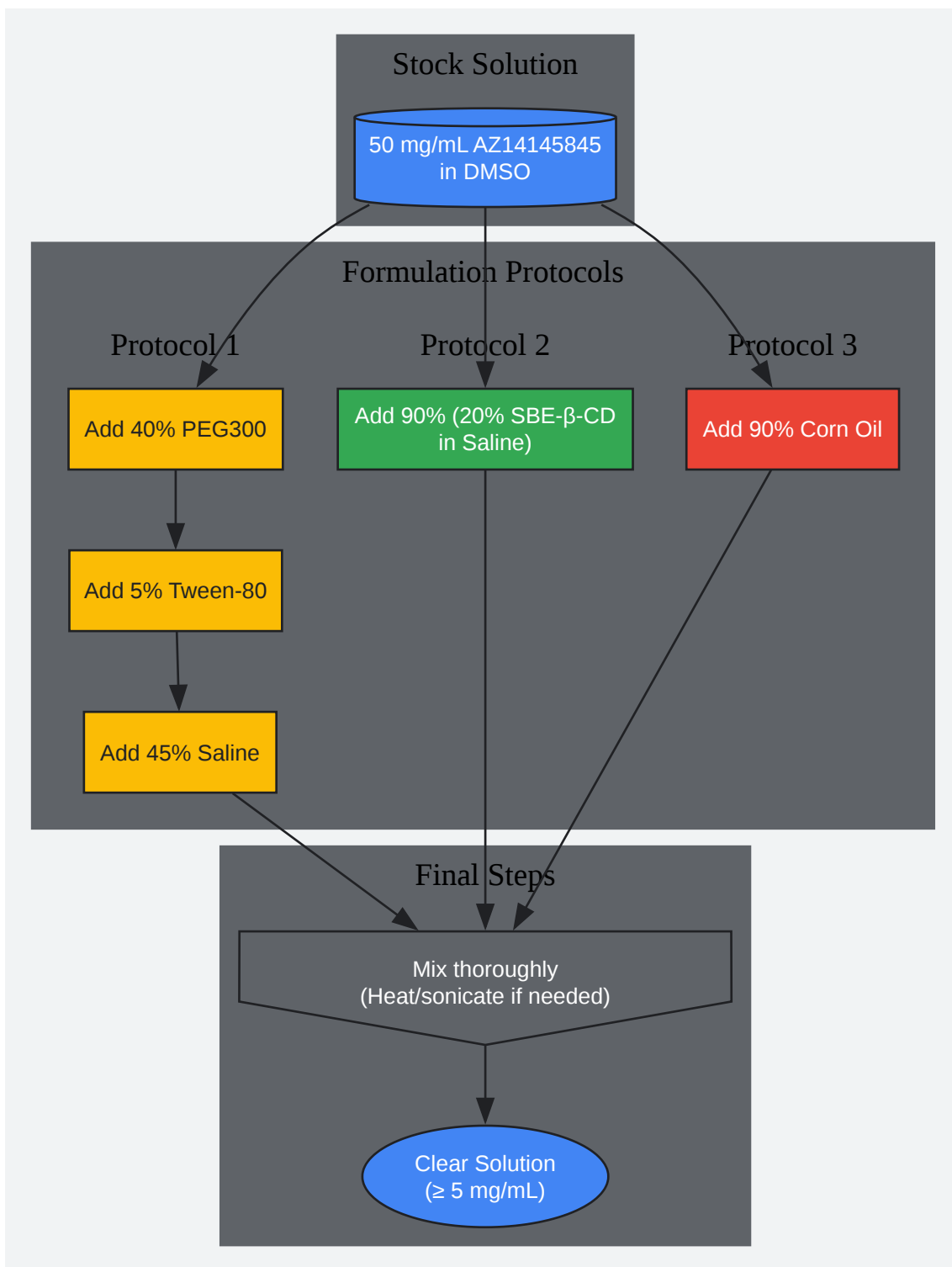
- To prepare 1 mL of the final formulation, start with 100 μ L of the 50 mg/mL **AZ14145845** stock solution in DMSO.^[4]
- Add 900 μ L of corn oil.^[4]
- Mix vigorously until the compound is fully dissolved and the solution is clear.^[4] Note that this formulation may not be suitable for intravenous administration.

Mandatory Visualization



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Caption: **AZ14145845** inhibits Mer and Axl, blocking downstream signaling pathways.



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Caption: Workflow for the in vivo formulation of **AZ14145845**.

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